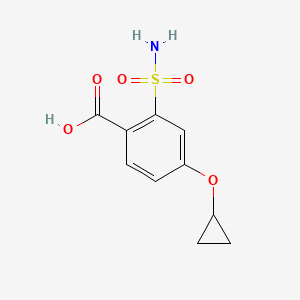

4-Cyclopropoxy-2-sulfamoylbenzoic acid

Description

Significance of Sulfamoylbenzoic Acid Derivatives in Contemporary Drug Discovery

Sulfamoylbenzoic acid derivatives represent a versatile and highly significant class of compounds in the field of medicinal chemistry. Their structural framework, characterized by a benzoic acid core appended with a sulfonamide functional group, has proven to be a privileged scaffold in the design of a diverse range of therapeutic agents. The inherent properties of the sulfamoyl moiety, including its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to mimic a carboxylate group, contribute to its frequent utilization in drug design.

One of the prominent areas where sulfamoylbenzoic acid derivatives have made a substantial impact is in the development of diuretics. However, their therapeutic potential extends far beyond this initial application. In recent years, research has increasingly focused on their role as modulators of various enzymes and receptors implicated in a multitude of disease states. For instance, derivatives of sulfamoylbenzoic acid have been investigated as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. researchgate.net Inhibition of this enzyme can mitigate the production of pro-inflammatory mediators, highlighting the potential of these compounds in treating inflammatory disorders.

Furthermore, research has demonstrated the activity of sulfamoylbenzoic acid analogues as specific agonists of the lysophosphatidic acid 2 (LPA₂) receptor. nih.gov The LPA₂ receptor is involved in crucial cellular processes, and its modulation by these synthetic molecules opens up therapeutic avenues for conditions where this receptor plays a key role. Additionally, studies have explored the potential of these derivatives as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are enzymes that regulate nucleotide signaling and are implicated in various pathological conditions. The ability of certain sulfamoylbenzoic acid derivatives to selectively inhibit isoforms of h-NTPDases underscores their potential for targeted therapeutic interventions.

The versatility of the sulfamoylbenzoic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. By altering the substituents on the aromatic ring and the sulfonamide nitrogen, medicinal chemists can optimize potency, selectivity, and pharmacokinetic parameters. This adaptability has cemented the importance of sulfamoylbenzoic acid derivatives as a cornerstone in the ongoing quest for novel and effective therapeutic agents.

Structural Class and Research Emphasis on 4-Cyclopropoxy-2-sulfamoylbenzoic Acid

4-Cyclopropoxy-2-sulfamoylbenzoic acid belongs to the broader structural class of substituted sulfamoylbenzoic acids. The defining features of this particular molecule are the presence of a cyclopropoxy group at the 4-position and a sulfamoyl group at the 2-position of the benzoic acid ring. The cyclopropoxy moiety is of particular interest in medicinal chemistry as the cyclopropyl (B3062369) ring is a "bioisostere" of other functional groups, meaning it can be used to replace other groups in a molecule while maintaining or improving biological activity. The rigid, three-dimensional nature of the cyclopropyl group can also introduce conformational constraints that may lead to enhanced binding affinity and selectivity for a biological target.

The research emphasis on compounds like 4-Cyclopropoxy-2-sulfamoylbenzoic acid is largely driven by the desire to explore novel chemical space and to develop compounds with improved drug-like properties. The introduction of a cyclopropoxy group can influence several key parameters, including:

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.

Binding Interactions: The unique electronic and steric properties of the cyclopropoxy group can lead to novel and favorable interactions with the target protein, potentially increasing potency and selectivity.

While specific research findings on 4-Cyclopropoxy-2-sulfamoylbenzoic acid are not extensively detailed in publicly available literature, the research emphasis can be inferred from studies on structurally related sulfamoylbenzoic acid derivatives. The primary goals of such research are typically to identify novel inhibitors or modulators of specific biological targets, such as enzymes or receptors, and to establish clear structure-activity relationships (SAR).

The table below summarizes the inhibitory activities of various sulfamoylbenzoic acid derivatives against different biological targets, providing a context for the potential research focus for compounds like 4-Cyclopropoxy-2-sulfamoylbenzoic acid.

| Compound Class | Target | Biological Activity |

| N-Substituted 4-sulfamoylbenzoic acids | Cytosolic phospholipase A2α (cPLA2α) | Inhibition in the submicromolar range researchgate.net |

| Sulfamoylbenzoic acid analogues | Lysophosphatidic Acid Receptor 2 (LPA₂) | Specific agonism nih.gov |

| N-Cyclopropyl-sulfamoylbenzoic acid derivatives | Human Ectonucleoside Triphosphate Diphosphohydrolase 3 (h-NTPDase3) | Selective inhibition |

Academic Research Perspectives and Theoretical Frameworks Guiding Investigations

The investigation of 4-Cyclopropoxy-2-sulfamoylbenzoic acid and related compounds in an academic research setting is guided by several key theoretical frameworks and perspectives. A central tenet of these investigations is the principle of rational drug design, which seeks to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding.

One of the primary theoretical frameworks employed is Structure-Activity Relationship (SAR) studies . This involves the systematic modification of the chemical structure of a lead compound and the evaluation of the resulting analogues for their biological activity. In the context of 4-Cyclopropoxy-2-sulfamoylbenzoic acid, SAR studies would likely involve the synthesis of a library of related compounds with variations in the substituents on the benzoic acid ring and the sulfamoyl group. The goal of these studies would be to elucidate the structural features that are essential for potent and selective activity.

Another important theoretical framework is computational chemistry and molecular modeling . These approaches utilize computer simulations to predict how a molecule will interact with its biological target. Techniques such as molecular docking can be used to predict the binding mode and affinity of a ligand to a protein, while molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex. For 4-Cyclopropoxy-2-sulfamoylbenzoic acid, computational studies could be used to rationalize its binding to a specific target and to guide the design of new analogues with improved properties.

The table below outlines some of the key research findings from studies on related sulfamoylbenzoic acid derivatives, which would inform the theoretical and experimental approach to investigating 4-Cyclopropoxy-2-sulfamoylbenzoic acid.

| Research Finding | Implication for 4-Cyclopropoxy-2-sulfamoylbenzoic Acid Research |

| N-cyclopropyl substitution on the sulfamoyl group can lead to selective inhibition of h-NTPDase3. | The presence of a cyclopropyl-containing moiety (cyclopropoxy) may confer selectivity for certain biological targets. |

| Modifications to the substituents on the sulfamoylbenzoic acid scaffold can significantly impact potency and selectivity against cPLA2α. researchgate.net | A systematic SAR study of 4-Cyclopropoxy-2-sulfamoylbenzoic acid is warranted to optimize its activity. |

| Computational docking analysis has been successfully used to rationalize the SAR of sulfamoylbenzoic acid analogues as LPA₂ receptor agonists. nih.gov | Molecular modeling would be a valuable tool for understanding the interactions of 4-Cyclopropoxy-2-sulfamoylbenzoic acid with its potential targets. |

In addition to these core theoretical frameworks, academic research in this area is also driven by the broader goal of expanding the toolbox of chemical probes available for studying biological systems. By developing potent and selective modulators of specific proteins, researchers can gain a deeper understanding of the roles that these proteins play in health and disease.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO5S |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-sulfamoylbenzoic acid |

InChI |

InChI=1S/C10H11NO5S/c11-17(14,15)9-5-7(16-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)(H2,11,14,15) |

InChI Key |

FHAREYHOXUGNBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclopropoxy 2 Sulfamoylbenzoic Acid and Its Analogs

General Synthetic Approaches to Sulfamoylbenzoic Acid Scaffolds

Chlorosulfonation of Benzoic Acids

The introduction of a sulfonyl chloride group onto the benzoic acid ring is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid. This reaction proceeds via the in situ generation of the highly electrophilic species, chlorosulfonium ion (SO2Cl+). The reaction mechanism involves the attack of the aromatic ring on the electrophile, followed by the loss of a proton to restore aromaticity.

For benzoic acid derivatives, the carboxylic acid group is a deactivating, meta-directing group. Therefore, direct chlorosulfonation of benzoic acid would be expected to yield the 3-chlorosulfonyl derivative. To obtain the desired 2-sulfonyl chloride substitution pattern, a different synthetic strategy is often employed, starting with a precursor that directs the sulfonation to the desired position. For instance, starting with a para-substituted benzoic acid where the substituent can be later converted to the cyclopropoxy group is a common strategy. The reaction conditions for chlorosulfonation can be harsh, often requiring an excess of chlorosulfonic acid and elevated temperatures, particularly for electron-deficient benzoic acids. nih.gov

Table 1: General Conditions for Chlorosulfonation of Benzoic Acid Derivatives

| Parameter | Typical Conditions |

| Reagent | Chlorosulfonic acid (often in excess) |

| Solvent | Often neat, or a non-reactive solvent like N-methylpyrrolidone (NMP) patsnap.com |

| Temperature | Elevated temperatures (e.g., 145 °C) may be required patsnap.com |

| Catalyst | Sometimes used, for example, sodium sulfate (B86663) patsnap.com |

Formation of Sulfonamide and Carboxamide Linkages

Once the sulfonyl chloride is formed, the subsequent step is the formation of the sulfonamide. This is typically achieved by reacting the sulfonyl chloride with an amine, such as ammonia (B1221849) or a primary or secondary amine, in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov Common bases used for this purpose include triethylamine (B128534) and pyridine.

The formation of the final amide linkage, if required for an analog, is generally accomplished through standard peptide coupling protocols. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are commonly employed to activate the carboxylic acid for reaction with an amine. nih.gov

Strategic Introduction of the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group is a critical step that imparts unique physicochemical properties to the final molecule. This can be achieved through various etherification strategies, with careful consideration of regioselectivity.

Etherification Reactions for Cyclopropyl (B3062369) Ether Formation

The Williamson ether synthesis is a classic and widely used method for the formation of ethers, including aryl cyclopropyl ethers. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 4-Cyclopropoxy-2-sulfamoylbenzoic acid, this would typically involve the reaction of a 4-hydroxybenzoic acid derivative with a cyclopropyl halide or a cyclopropyl sulfonate ester in the presence of a base. byjus.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the cyclopropyl species.

Table 2: Key Components of Williamson Ether Synthesis for Aryl Cyclopropyl Ethers

| Component | Role | Example |

| Aryl Substrate | Nucleophile precursor | 4-Hydroxybenzoic acid derivative |

| Cyclopropyl Substrate | Electrophile | Cyclopropyl bromide, Cyclopropyl tosylate |

| Base | Deprotonates the phenol | Sodium hydride, Potassium carbonate |

| Solvent | Aprotic polar solvent | Dimethylformamide (DMF), Acetonitrile |

Modern approaches to the formation of aryl-oxygen bonds also include palladium-catalyzed cross-coupling reactions, which can be effective for the synthesis of aryl ethers under milder conditions.

Regioselective Functionalization of the Aromatic Ring

Achieving the correct substitution pattern on the benzoic acid ring is crucial. The synthesis of 4-Cyclopropoxy-2-sulfamoylbenzoic acid requires the specific placement of the cyclopropoxy group at the 4-position and the sulfamoyl group at the 2-position. This is typically achieved by starting with a precursor that already has a functional group at the 4-position that can be converted to the cyclopropoxy ether. A common precursor is a 4-hydroxybenzoic acid derivative. The hydroxyl group at the 4-position is more acidic than the carboxylic acid proton under certain conditions, allowing for selective deprotonation and subsequent etherification. The directing effects of the substituents on the ring also play a role in the regioselectivity of the chlorosulfonation step.

Novel Synthetic Techniques and Process Development

Recent advances in synthetic chemistry and process development aim to improve the efficiency, safety, and sustainability of synthesizing complex molecules like 4-Cyclopropoxy-2-sulfamoylbenzoic acid.

Novel methods for the formation of sulfonamides are continuously being developed. These include one-pot procedures that avoid the isolation of the often-unstable sulfonyl chloride intermediates. nih.govorganic-chemistry.org For example, a copper-catalyzed method has been reported for the synthesis of sulfonamides from aryl carboxylic acids, sulfur dioxide, and amines in a single pot. nih.gov Microwave-assisted synthesis has also been shown to accelerate the formation of sulfonamides from sulfonic acids. organic-chemistry.org

Process intensification is another key area of development, focusing on transitioning from traditional batch processing to more efficient continuous flow manufacturing. cetjournal.it Continuous flow reactors offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic reactions like nitration or chlorosulfonation. cetjournal.it The use of greener solvents and catalysts is also a major focus in the development of more sustainable synthetic routes. patsnap.com For instance, the use of N-methylpyrrolidone (NMP) as a solvent and sodium sulfate as a catalyst in the chlorosulfonation step has been reported as a more environmentally friendly alternative. patsnap.com

Modular Synthesis and Parallel Library Generation

The systematic exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. This often necessitates the synthesis of large, structurally diverse libraries of compounds. Modular synthesis, coupled with parallel library generation techniques, provides an efficient framework for achieving this. nih.govnih.govuniroma1.it For analogs of 4-Cyclopropoxy-2-sulfamoylbenzoic acid, a modular approach would involve the separate synthesis of key building blocks that can be combined in a combinatorial fashion.

The synthesis of sulfamoyl benzoic acid analogues has been reported, providing a foundation for the development of modular strategies. nih.govnih.gov A typical modular approach might involve the synthesis of a core scaffold, such as 2-sulfamoylbenzoic acid ethyl ester, which can then be reacted with a diverse set of building blocks. nih.gov For example, the reaction of this core with various bromoalkyl derivatives in the presence of a base like potassium carbonate in a solvent such as DMF can lead to a library of analogs with varying linker lengths and terminal groups. nih.gov

Parallel synthesis techniques, both in solution-phase and on solid-phase, are well-suited for the rapid generation of such libraries. nih.govnih.gov Solid-phase organic synthesis (SPOS) is particularly advantageous as it simplifies the purification process, allowing for the rapid production of a large number of compounds. nih.gov In a solid-phase approach, the core scaffold can be attached to a resin, and then subjected to a series of reactions with a diverse set of reagents in a spatially addressed manner. nih.govuniroma1.it For instance, a secondary amine on the resin-bound scaffold can be functionalized by reaction with various electrophiles, such as acid chlorides, sulfonyl chlorides, and isocyanates, to generate amides, sulfonamides, and ureas, respectively. nih.gov

The following table illustrates a hypothetical modular synthesis scheme for generating a library of sulfamoylbenzoic acid analogs.

| Core Scaffold | Building Block (R-X) | Linker | Final Compound |

| 2-Sulfamoylbenzoic acid ethyl ester | 1-Bromo-3-phenylpropane | Propyl | Ethyl 2-sulfamoyl-4-(3-phenylpropoxy)benzoate |

| 2-Sulfamoylbenzoic acid ethyl ester | 1-Bromo-4-cyclohexylbutane | Butyl | Ethyl 4-(4-cyclohexylbutoxy)-2-sulfamoylbenzoate |

| 2-Sulfamoylbenzoic acid ethyl ester | Benzyl bromide | Methylene | Ethyl 4-(benzyloxy)-2-sulfamoylbenzoate |

Table 2: Illustrative Modular Synthesis of Sulfamoylbenzoic Acid Analogs.

By employing these advanced synthetic methodologies, medicinal chemists can efficiently generate diverse libraries of 4-Cyclopropoxy-2-sulfamoylbenzoic acid analogs for biological screening, thereby accelerating the identification of new lead compounds.

Enzyme Inhibition and Biological Target Modulation of 4 Cyclopropoxy 2 Sulfamoylbenzoic Acid Derivatives

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α is a key enzyme that instigates the arachidonic acid cascade, a critical pathway in the inflammatory process. nih.gov Consequently, the inhibition of cPLA2α is a promising strategy for the development of novel anti-inflammatory agents. Derivatives of 4-sulfamoylbenzoic acid have been identified as potential inhibitors of this enzyme, demonstrating notable activity in various in vitro and ex vivo models. nih.gov

Molecular Mechanisms of cPLA2α Inhibition

While specific mechanistic studies on 4-cyclopropoxy-2-sulfamoylbenzoic acid are not extensively detailed in the public domain, the broader class of sulfamoylbenzoic acid derivatives is understood to interact with the active site of cPLA2α. The proposed mechanism involves the binding of the inhibitor to the enzyme, thereby preventing the hydrolysis of phospholipids (B1166683) and the subsequent release of arachidonic acid. This inhibition curtails the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. The activation of cPLA2α typically involves an increase in intracellular calcium levels, which promotes the translocation of the enzyme to the membrane, and phosphorylation. nih.gov Inhibitors may interfere with this process by blocking the active site or by inducing conformational changes that prevent substrate binding.

Competitive and Non-Competitive Inhibition Profiles

The precise inhibition profile—whether competitive, non-competitive, or mixed—of 4-cyclopropoxy-2-sulfamoylbenzoic acid on cPLA2α has not been definitively established in available literature. Generally, competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. In contrast, non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. Determining the exact profile for this specific compound would necessitate detailed kinetic studies, which are not yet publicly available.

In Vitro Enzymatic Assay Methodologies (e.g., Vesicle and Whole Blood Assays)

The inhibitory potential of 4-sulfamoylbenzoic acid derivatives against cPLA2α has been evaluated using various established assay methodologies. nih.gov

Vesicle Assays: These in vitro assays utilize artificial phospholipid vesicles as a substrate for cPLA2α. The inhibitory activity of a compound is determined by measuring the reduction in the release of a labeled fatty acid (such as arachidonic acid) from these vesicles in the presence of the inhibitor. This method allows for the direct assessment of enzyme inhibition in a controlled environment. nih.gov

Whole Blood Assays: To evaluate the efficacy of these inhibitors in a more physiologically relevant setting, ex vivo whole blood assays are employed. In this setup, whole blood is stimulated to activate cPLA2α, leading to the production of arachidonic acid metabolites. The potency of the inhibitor is then quantified by measuring the reduction of these metabolites. Research has indicated that using the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate as an activator in these assays provides data that correlates well with in vivo results. nih.gov

Modulation of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Human nucleoside triphosphate diphosphohydrolases are a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates. nih.govresearchgate.net Specific isoforms, namely h-NTPDase1, -2, -3, and -8, are implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. nih.gov

Selective Inhibitory Activity Against h-NTPDase Isoforms (h-NTPDase1, -2, -3, -8)

Derivatives of sulfamoylbenzoic acid have demonstrated selective inhibitory activity against different isoforms of h-NTPDases. A closely related analog of the subject compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been shown to be a potent and selective inhibitor of h-NTPDase8. rsc.org The N-cyclopropyl substituent appears to be a key determinant of this selectivity. Another derivative, 5-(N-cyclopropylsulfamoyl)-2-chlorobenzoic acid, also exhibited favorable inhibitory action against h-NTPDase3. nih.gov The inhibitory profile of these compounds underscores the potential for developing isoform-selective h-NTPDase modulators.

Enzymatic Inhibition Kinetics and Potency Determinations

The potency of sulfamoylbenzoic acid derivatives against h-NTPDase isoforms has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). These values are typically ascertained using a malachite green-based colorimetric assay, which measures the inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP. nih.gov

For a derivative structurally similar to the focus of this article, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, the following IC50 values have been reported: rsc.org

| Isoform | IC50 (μM) |

| h-NTPDase1 | > 100 |

| h-NTPDase2 | > 100 |

| h-NTPDase3 | 2.54 ± 0.14 |

| h-NTPDase8 | 0.28 ± 0.07 |

Another related compound, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, was found to be a potent inhibitor of h-NTPDase2 and h-NTPDase3. nih.gov

| Isoform | IC50 (μM) |

| h-NTPDase1 | 36% inhibition at 100 μM |

| h-NTPDase2 | 0.13 ± 0.01 |

| h-NTPDase3 | 0.20 ± 0.07 |

| h-NTPDase8 | 2.46 ± 0.09 |

These data highlight the significant and often selective inhibitory potential of the sulfamoylbenzoic acid scaffold against various h-NTPDase isoforms. nih.gov

Interaction with Carbonic Anhydrase (CA) Isoenzymes

The benzenesulfonamide (B165840) moiety is a foundational scaffold in the design of carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group, which coordinates to the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition. While direct inhibitory data for 4-Cyclopropoxy-2-sulfamoylbenzoic acid against specific CA isoenzymes are not detailed in the available literature, the activity of this chemical class can be inferred from extensive studies on structurally related sulfamoylbenzoic acid and 4-alkoxy-benzenesulfonamide derivatives.

Profiling of CA I, II, IX, and XII Inhibitory Potency

Derivatives of benzenesulfonamide are among the most studied classes of CA inhibitors. mdpi.com The inhibitory profile of these compounds varies significantly across the different human (h) CA isoforms. Typically, the cytosolic isoforms hCA I and hCA II are considered off-targets for applications like cancer therapy, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key therapeutic targets. nih.govnih.gov

The substitution pattern on the benzene (B151609) ring plays a crucial role in determining both the potency and isoform selectivity of these inhibitors. Studies on various 4-substituted benzenesulfonamides demonstrate a wide range of inhibition constants (Kᵢ). For instance, many derivatives show potent, low nanomolar inhibition of the ubiquitous hCA II isoform. unifi.it In contrast, inhibition of hCA I is often weaker. nih.gov The tumor-related isoforms, hCA IX and XII, are also strongly inhibited by many sulfonamides, which is the basis for their investigation as anticancer agents. nih.gov

The table below presents representative inhibition data for a series of 4-anilinoquinazoline-based benzenesulfonamides, illustrating the potent but variable inhibition across the key isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |

| Compound 3a | 89.4 | 8.7 | 101.5 | 6.7 |

| Compound 4a | 296.3 | 2.4 | 145.6 | 12.5 |

| Compound 4e | 91.2 | 4.6 | 98.4 | 8.9 |

| Compound 4f | 60.9 | 37.1 | 9.1 | 5.1 |

| Data sourced from a study on 4-anilinoquinazoline-based benzenesulfonamides, which serve as examples for this class of inhibitors. nih.gov |

Comparative Enzymatic Evaluation of CA Inhibitors

Comparative evaluation of benzenesulfonamide derivatives reveals important structure-activity relationships (SAR). The core sulfonamide group is essential for zinc binding. The benzene ring and its substituents interact with hydrophilic and hydrophobic residues within the active site cavity, influencing isoform selectivity. nih.gov

For example, in one study, the introduction of bulky pyrazole- and pyridazinecarboxamide moieties onto a benzenesulfonamide scaffold led to compounds with highly selective inhibition profiles. nih.gov Some derivatives showed a preference for hCA I, with Kᵢ values as low as 6.2 nM, while others were more selective for other isoforms. nih.gov The positioning of substituents is critical; para-substituted sulfonamides are often found to be essential for high potency against isoforms like hCA II. nih.gov The 4-alkoxy group, such as the cyclopropoxy group in 4-Cyclopropoxy-2-sulfamoylbenzoic acid, would occupy a specific region of the active site, and its size, conformation, and electronic properties would dictate the affinity for each isoform. While specific data for the cyclopropoxy derivative is unavailable, related 4-alkoxy benzoxazolone derivatives have been synthesized and evaluated for other biological activities. sci-hub.senih.gov

Allosteric Activation of Glucokinase (GK)

Glucokinase is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. Small-molecule glucokinase activators (GKAs) are being investigated as potential therapeutics for type 2 diabetes. However, there is no scientific literature available from the conducted searches that associates 4-Cyclopropoxy-2-sulfamoylbenzoic acid or its direct derivatives with the allosteric activation of glucokinase. The following sections describe the general principles of GK modulation.

In Vitro Glucokinase Activity Assays for Activator Identification

The identification of novel glucokinase activators relies on robust in vitro assays. These are typically enzyme activity assays that measure the rate of glucose phosphorylation to glucose-6-phosphate. A common method is a coupled enzymatic assay where the product, glucose-6-phosphate, is used by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). The action of G6PDH reduces NADP⁺ to NADPH, and the rate of NADPH formation can be monitored spectrophotometrically by the increase in absorbance at 340 nm. Compounds are screened for their ability to increase the rate of this reaction at a fixed, sub-saturating glucose concentration. Hits are then characterized further to determine their effect on the enzyme's kinetic parameters, such as the concentration for half-maximal activation (AC₅₀) and the fold-activation at saturating compound concentrations.

Inhibition of Parkinson Disease Protein 7 (PARK7/DJ-1)

PARK7, also known as DJ-1, is a multifunctional protein that plays a significant role in protecting cells against oxidative stress. Loss-of-function mutations in the PARK7 gene are linked to early-onset, autosomal recessive Parkinson's disease. Due to its neuroprotective functions, DJ-1 is considered a potential therapeutic target. The search for small molecules that can modulate its activity is an area of ongoing research.

However, based on a comprehensive search of available scientific literature, there is no published evidence to suggest that 4-Cyclopropoxy-2-sulfamoylbenzoic acid or its derivatives act as inhibitors of the PARK7/DJ-1 protein. Research into small-molecule inhibitors of DJ-1 has identified compounds from various other chemical classes that typically target the functionally critical and highly reactive Cys106 residue within the protein.

Fluorescence Polarization (FP) Assay Applications in PARP7 Studies

Fluorescence polarization (FP) is a widely used, powerful technique in drug discovery for studying molecular interactions and for the high-throughput screening of potential inhibitors. researchgate.netyoutube.com FP assays are particularly valuable in the study of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.net These assays measure the change in the polarization of fluorescent light emitted from a labeled molecule (a tracer) when it binds to a larger protein, such as a PARP enzyme.

In the context of PARP7, an FP assay would typically involve a fluorescently labeled ligand that binds to the enzyme's active site. When the tracer is bound to PARP7, it tumbles slowly in solution, resulting in a high FP signal. If a compound, such as a derivative of 4-cyclopropoxy-2-sulfamoylbenzoic acid, competes with the tracer for binding to PARP7, it will displace the tracer. The displaced, smaller tracer molecule will tumble more rapidly, leading to a decrease in the FP signal. This change in polarization is directly proportional to the binding affinity of the test compound.

FP assays offer several advantages for studying PARP inhibitors, including their homogeneous format (no separation steps required), sensitivity, and suitability for automation, making them ideal for screening large compound libraries to identify novel PARP7 inhibitors. youtube.combmglabtech.com

Other Investigated Biological Targets and Associated Pathways

Beyond the specific interactions mentioned above, derivatives of 4-cyclopropoxy-2-sulfamoylbenzoic acid have been investigated for their effects on other significant biological targets and pathways.

Lactate Dehydrogenase (LDH) Inhibition Research

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. nih.govnih.gov In many cancer cells, there is a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect), making LDH a potential target for anticancer therapies. nih.gov Inhibition of LDH can disrupt the energy supply of cancer cells and induce oxidative stress, leading to cell death. nih.gov

While direct research on 4-cyclopropoxy-2-sulfamoylbenzoic acid as an LDH inhibitor is limited, various structurally related compounds, including pyrazole-based derivatives and other small molecules, have been developed and studied for their ability to inhibit LDH, particularly the LDHA isoform, which is often upregulated in tumors. nih.govcancer.govresearchgate.net These studies provide a basis for the potential exploration of sulfamoylbenzoic acid derivatives as LDH inhibitors.

| Compound Class | Example Compound | Target Isoform | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|---|

| Pyrazole-based | NCGC00274266 | LDH-A | ~20 µM (IC50) | cancer.gov |

| Naphthalene-carboxylic acid | FX11 | LDHA | 8 µM (Ki) | nih.gov |

HIV-1 Capsid Inhibition Studies

The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. nih.gov This makes the capsid an attractive target for antiretroviral therapy. elifesciences.orgnih.gov Capsid inhibitors can act by disrupting the stability of the capsid, either by preventing its assembly or by causing premature disassembly. nih.govelifesciences.org

Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor that has been approved for the treatment of multidrug-resistant HIV-1. nih.govnatap.org It demonstrates potent antiviral activity by binding to the capsid protein and interfering with its function. natap.org While 4-cyclopropoxy-2-sulfamoylbenzoic acid is not itself an HIV-1 capsid inhibitor, the success of compounds like Lenacapavir highlights the potential of targeting the HIV-1 capsid with small molecules. The development of novel capsid inhibitors is an active area of research, and screening of diverse chemical libraries, which could include sulfamoylbenzoic acid derivatives, is a common strategy for identifying new lead compounds.

Toll-like Receptor 4 (TLR4) Pathway Modulation

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged cells. nih.govsemanticscholar.orgbohrium.com Activation of TLR4 triggers signaling cascades that lead to the production of inflammatory cytokines and chemokines. nih.govsemanticscholar.org Consequently, modulation of the TLR4 pathway, either through agonism or antagonism, has therapeutic potential for a range of conditions, including infectious diseases, inflammatory disorders, and sepsis. nih.govresearchgate.net

The search for small molecule modulators of TLR4 is an ongoing effort in drug discovery. semanticscholar.org While there is no specific literature detailing the activity of 4-cyclopropoxy-2-sulfamoylbenzoic acid on the TLR4 pathway, the broad screening of compound libraries against this target is a common approach. The structural features of sulfamoylbenzoic acid derivatives could potentially allow them to interact with the TLR4/MD-2 complex, which is responsible for ligand recognition, thereby modulating its activity.

Structure Activity Relationship Sar Studies of 4 Cyclopropoxy 2 Sulfamoylbenzoic Acid Derivatives

Influence of the Cyclopropoxy Moiety on Biological Activity

The introduction of a cyclopropyl (B3062369) group can confer several advantages. One key benefit is the introduction of conformational rigidity. nbinno.com This rigidity can lock the molecule into a bioactive conformation, which may lead to a more favorable, lower-energy binding to its biological target. iris-biotech.denbinno.com The constrained nature of the cyclopropyl ring helps to properly orient other key pharmacophoric elements for optimal interaction with the receptor. iris-biotech.de

Furthermore, the cyclopropyl group is known to enhance metabolic stability. nbinno.comhyphadiscovery.com It is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. hyphadiscovery.com This increased stability can result in a longer half-life in the body, a desirable pharmacokinetic property. The replacement of larger, more lipophilic groups like isopropyl or phenyl with a cyclopropyl ring can also reduce lipophilicity, which can be beneficial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. iris-biotech.de

| Parameter | Influence of Cyclopropoxy Moiety | Potential Outcome |

|---|---|---|

| Conformational Rigidity | Locks molecule into a bioactive conformation | Enhanced binding affinity and potency iris-biotech.denbinno.com |

| Metabolic Stability | Resistant to oxidative metabolism | Increased in vivo half-life nbinno.comhyphadiscovery.com |

| Lipophilicity | Can reduce lipophilicity compared to larger groups | Improved ADME properties iris-biotech.de |

| Electronic Effects | Modulates acidity and hydrogen bonding | Altered binding interactions |

Systematic Substitution Effects on the Sulfonamide Nitrogen

The sulfonamide group is a crucial functional group in many therapeutic agents. Systematic substitutions on the sulfonamide nitrogen of 4-Cyclopropoxy-2-sulfamoylbenzoic acid can provide valuable insights into the SAR of these derivatives. The nature of the substituent on the sulfonamide nitrogen can significantly impact the compound's acidity, hydrogen bonding capacity, and steric interactions within the binding pocket of the target protein.

For instance, N-alkylation of the sulfonamide can alter its pKa, which in turn affects its ionization state at physiological pH. This can influence the strength of ionic interactions with the receptor. Unsubstituted sulfonamides (primary sulfonamides) can act as hydrogen bond donors and acceptors, while N-substituted (secondary) and N,N-disubstituted (tertiary) sulfonamides have altered hydrogen bonding capabilities. The loss of a hydrogen bond donor upon substitution may be detrimental or beneficial, depending on the specific receptor environment.

The size and nature of the substituents on the sulfonamide nitrogen also play a role in steric hindrance and can be tailored to fit into specific hydrophobic pockets within the active site. Aromatic or heteroaromatic substituents could introduce additional π-π stacking or other non-covalent interactions, potentially increasing binding affinity.

| Substitution on Sulfonamide Nitrogen | Potential Effects | Example Impact on Activity |

|---|---|---|

| Unsubstituted (-NH2) | Acts as both H-bond donor and acceptor | May form crucial interactions with the target |

| N-Alkyl | Alters pKa and lipophilicity, loses one H-bond donor | Can improve cell permeability |

| N-Aryl/Heteroaryl | Introduces potential for π-π interactions | May enhance binding affinity through additional interactions |

| N,N-Dialkyl | Loses all H-bond donor capability, increases steric bulk | Can probe for steric tolerance in the binding site |

Modifications to the Benzoic Acid Ring and its Impact

The benzoic acid moiety is another key component of the 4-Cyclopropoxy-2-sulfamoylbenzoic acid scaffold. Modifications to this ring can have a profound impact on the compound's biological activity. The carboxylic acid group is often involved in critical ionic or hydrogen bonding interactions with the target.

Substituents on the benzoic acid ring can influence the acidity of the carboxylic acid group. Electron-withdrawing groups would be expected to increase acidity, while electron-donating groups would decrease it. This modulation of pKa can affect the strength of the interaction with the target. The position of substituents is also crucial, as steric clashes can occur if a substituent is placed in a position that interferes with binding.

Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to improve pharmacokinetic properties. ctppc.orgdrughunter.com For example, replacing the carboxylic acid with a tetrazole can sometimes lead to improved metabolic stability and bioavailability while maintaining the necessary acidic character for target interaction. drughunter.com Other bioisosteres for carboxylic acids include hydroxamic acids and acylsulfonamides.

| Modification to Benzoic Acid Ring | Potential Effects | Example Impact on Activity |

|---|---|---|

| Introduction of substituents | Alters electronic properties and steric profile | Can enhance or decrease binding affinity mdpi.com |

| Bioisosteric replacement of carboxylic acid | Improves pharmacokinetic properties | Tetrazole replacement can enhance metabolic stability drughunter.com |

| Positional isomerization of substituents | Changes the spatial arrangement of functional groups | Can lead to a better fit in the binding pocket |

Pharmacophore Elucidation for Specific Target Interactions

A pharmacophore model for 4-Cyclopropoxy-2-sulfamoylbenzoic acid derivatives would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the core structure, a putative pharmacophore would likely include:

An aromatic ring (the benzoic acid core).

A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).

An acidic group (the carboxylic acid).

A hydrogen bond donor/acceptor group (the sulfonamide).

A hydrophobic feature (the cyclopropoxy group).

The relative spatial orientation of these features would be critical for effective binding to a biological target. The cyclopropoxy group likely occupies a hydrophobic pocket, while the sulfonamide and carboxylic acid groups engage in hydrogen bonding and ionic interactions with polar residues in the active site. Elucidating the precise pharmacophore requires the synthesis and biological evaluation of a diverse set of analogs to map out the key interaction points.

Advanced SAR Methodologies for Potency and Selectivity Optimization

To further refine the SAR and optimize the potency and selectivity of 4-Cyclopropoxy-2-sulfamoylbenzoic acid derivatives, advanced methodologies can be employed. These include:

Computational Modeling and Docking: Molecular docking studies can be used to predict the binding modes of derivatives within the active site of a target protein. This can help in understanding the observed SAR and in designing new analogs with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. This can lead to the development of predictive models that can guide the design of more potent compounds.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. This approach could be used to identify optimal replacements for different parts of the 4-Cyclopropoxy-2-sulfamoylbenzoic acid scaffold.

Matched Molecular Pair Analysis (MMPA): MMPA involves the analysis of pairs of compounds that differ by a single, small structural modification. This can provide detailed insights into the effects of specific structural changes on biological activity and properties.

By integrating these advanced methodologies with traditional medicinal chemistry approaches, it is possible to accelerate the optimization of 4-Cyclopropoxy-2-sulfamoylbenzoic acid derivatives into potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Cyclopropoxy-2-sulfamoylbenzoic acid, docking simulations are instrumental in elucidating its binding mode within the active site of a target receptor. These simulations can predict the binding affinity, which is often expressed as a docking score, and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

For instance, studies on structurally similar sulfamoyl benzoic acid analogues have utilized molecular docking to understand their agonist activity at the LPA2 receptor. nih.govnih.gov These computational analyses have successfully rationalized the structure-activity relationships (SAR) observed in experimental assays. nih.gov Docking studies of various sulfonamide derivatives with target proteins like penicillin-binding protein 2X (PBP-2X) have also been performed to characterize their potential as antimicrobial agents. rjb.ro

A hypothetical molecular docking study of 4-Cyclopropoxy-2-sulfamoylbenzoic acid could yield data similar to that observed for other sulfonamide-based inhibitors. The binding energy and key interactions would be crucial in assessing its potential as a therapeutic agent.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding of the ligand to the receptor. More negative values indicate stronger binding. | -8.5 to -9.5 |

| Hydrogen Bond Interactions | Identification of specific amino acid residues in the receptor that form hydrogen bonds with the ligand. | Arg120, Tyr355, Ser353 |

| Hydrophobic Interactions | Involvement of nonpolar residues in the binding of the ligand. | Val116, Ala527, Leu352 |

| Electrostatic Interactions | Coulombic interactions between charged or polar groups on the ligand and receptor. | Interaction of the sulfamoyl group with a positively charged residue. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between molecular descriptors (physicochemical properties) and the observed activity. For a series of compounds including 4-Cyclopropoxy-2-sulfamoylbenzoic acid, a QSAR model could be developed to predict the diuretic activity or inhibitory potential against a specific enzyme.

The development of a QSAR model involves calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. For example, a QSAR study on sulfonamide inhibitors of carbonic anhydrase utilized eigenvalue (EVA) descriptors derived from calculated vibrational frequencies. nih.gov Other relevant descriptors could include the logarithm of the partition coefficient (logP), molar refractivity (MR), and topological indices. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogues, thereby guiding lead optimization. A study on a benzene (B151609) sulfonamide substituted diarylamide as a novel diuretic highlights the importance of such compounds in drug development. nih.gov

| Descriptor Type | Example Descriptor | Significance in QSAR Model |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. |

| Steric | Molar Refractivity (MR) | Represents the volume occupied by the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound, affecting its membrane permeability. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Cyclopropoxy-2-sulfamoylbenzoic acid, DFT calculations can provide valuable insights into its molecular geometry, vibrational frequencies, and electronic properties. A study on the structurally similar compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (Furosemide) using DFT at the B3LYP/6-31G(d,p) level of theory has provided detailed information on its optimized geometry and bonding features. tandfonline.com

DFT calculations can be used to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and stability of a molecule. nih.gov These calculations can also be used to predict infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

| Parameter | Description | Illustrative Calculated Value (for a similar molecule) |

|---|---|---|

| Bond Length (C-O, ether) | The distance between the carbon and oxygen atoms of the cyclopropoxy group. | 1.37 Å |

| Bond Angle (O-S-N) | The angle formed by the oxygen, sulfur, and nitrogen atoms of the sulfamoyl group. | 107.5° |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | -6.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical stability. | 5.3 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.govresearcher.life For 4-Cyclopropoxy-2-sulfamoylbenzoic acid, MD simulations can provide a dynamic view of its conformational flexibility and its interaction with a biological target. By simulating the ligand-protein complex in a solvated environment, MD can reveal changes in the protein's conformation upon ligand binding and the stability of the ligand within the binding site. uzh.ch

MD simulations can be used to calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which provides a measure of the stability of the complex over the simulation time. Furthermore, MD can be used to analyze the dynamics of key interactions, such as the persistence of hydrogen bonds identified in molecular docking studies. These simulations offer a more realistic representation of the biological system compared to the static picture provided by docking.

Molecular Electrostatic Potential (MESP) Analysis and Topological Studies

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactive behavior. researchgate.net The MESP map displays regions of positive and negative electrostatic potential on the molecular surface, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

For 4-Cyclopropoxy-2-sulfamoylbenzoic acid, MESP analysis can identify the electron-rich regions, such as the oxygen atoms of the carboxyl and sulfamoyl groups, as sites for electrophilic attack or hydrogen bond donation. semanticscholar.org Conversely, the hydrogen atoms of the amine and carboxyl groups would be identified as electron-deficient regions, prone to nucleophilic attack or acting as hydrogen bond donors. This information is crucial for understanding how the molecule interacts with its biological target and for designing derivatives with improved binding affinity.

The MESP can be used to quantitatively assess the hydrogen bonding propensity of different functional groups within the molecule. The value of the MESP at specific points, such as the minima (Vmin) near lone pairs of oxygen or nitrogen atoms, correlates with their hydrogen bond accepting ability. Similarly, the positive potential on hydrogen atoms is indicative of their hydrogen bond donating strength. This quantitative analysis allows for a more refined understanding of the key interactions driving ligand-receptor recognition. Studies on various benzamide (B126) derivatives have demonstrated the utility of MESP in characterizing their reactivity and intermolecular interactions. tandfonline.com

Lead Optimization Strategies for 4 Cyclopropoxy 2 Sulfamoylbenzoic Acid Analogs

Iterative Rational Design and Synthetic Iterations

At the core of lead optimization lies the iterative cycle of rational design, chemical synthesis, and biological evaluation. This process for 4-Cyclopropoxy-2-sulfamoylbenzoic acid analogs is guided by establishing a robust Structure-Activity Relationship (SAR).

Detailed SAR studies on related sulfamoyl benzoic acid (SBA) analogs have provided a foundational blueprint for this iterative process. nih.gov A key scaffold, identified as compound 4 in a study by Velcicky et al., serves as an optimal template for medicinal chemistry efforts. nih.gov The optimization strategy for this scaffold was systematically approached by modifying three key regions: the head group (sulfamoyl benzoic acid), the chain linker, and the tail group. nih.gov

Synthetic modifications to the linker region, for instance, explored the impact of carbon chain length on agonist activity at the target receptor. It was determined that an optimal linker length is crucial for achieving high potency, with analogs having a four-carbon or five-carbon linker demonstrating activities comparable to the natural ligand. nih.gov Conversely, modifications to the tail group, such as replacing a 1H-benzo[de]isoquinolyl-1,3(2H)-dione with an isoindolyl-1,3-dione or an indolyl-2,3-dione, led to a complete loss of activity. nih.gov This suggests that the tail group likely occupies a highly specific and hydrophobic region within the ligand-binding pocket. nih.gov

The general synthetic route to these analogs involves the reaction of an appropriate 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione with 2-sulfamoylbenzoic acid ethyl ester in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov

| Compound | Linker Length (n) | Tail Group | EC50 (µM) |

|---|---|---|---|

| Compound 4 | 3 | 1H-benzo[de]isoquinolyl-1,3(2H)-dione | ~2.0 |

| Compound 5 | 4 | 1H-benzo[de]isoquinolyl-1,3(2H)-dione | Subnanomolar |

| Compound 6 | 5 | 1H-benzo[de]isoquinolyl-1,3(2H)-dione | Subnanomolar |

| Compound 7a | 4 | Isoindolyl-1,3-dione | >10 (Inactive) |

| Compound 7b | 4 | Indolyl-2,3-dione | >10 (Inactive) |

This iterative process of synthesizing and testing new analogs based on SAR data allows for a systematic exploration of the chemical space around the 4-Cyclopropoxy-2-sulfamoylbenzoic acid core, leading to the identification of compounds with improved biological activity.

High-Throughput Screening (HTS) in the Lead Identification and Optimization Phases

High-Throughput Screening (HTS) serves as a powerful engine for identifying initial lead compounds and for optimizing existing lead series. In the context of 4-Cyclopropoxy-2-sulfamoylbenzoic acid analogs, HTS can be employed in several ways.

Initially, a large and diverse library of compounds can be screened to identify novel scaffolds that interact with the desired biological target. For instance, a medium-throughput thermal shift assay was successfully used to screen a library of 5,000 compounds, leading to the identification of a 2-hydroxybenzoic acid derivative as a selective inhibitor of SIRT5. nih.gov This demonstrates the utility of screening in finding starting points within the broader benzoic acid chemical class.

Once a lead series like the sulfamoylbenzoic acids is established, focused libraries of analogs can be synthesized and subjected to HTS to rapidly explore the SAR of a particular scaffold. This approach provides a wealth of data that can inform subsequent rational design efforts. The preliminary SAR for substituted sulfamoyl benzamidothiazoles, for example, was established from HTS data of 248 compounds belonging to this chemotype. nih.gov

The HTS workflow for evaluating 4-Cyclopropoxy-2-sulfamoylbenzoic acid analogs would typically involve:

Assay Development: Establishing a robust and miniaturized assay that measures the desired biological activity (e.g., enzyme inhibition, receptor binding).

Library Screening: Screening a library of analogs against the target.

Hit Confirmation: Re-testing the initial "hits" to confirm their activity.

Dose-Response Analysis: Determining the potency (e.g., IC50 or EC50) of the confirmed hits.

The data generated from such a screen would be instrumental in prioritizing analogs for further development and in refining the SAR model.

Application of Artificial Intelligence (AI) and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the lead optimization process. These computational tools can analyze vast and complex datasets to identify patterns that may not be apparent to human researchers, thereby accelerating the design of more potent and selective compounds.

For a lead series like the 4-Cyclopropoxy-2-sulfamoylbenzoic acid analogs, ML models can be trained on data from HTS campaigns and SAR studies. These models can then be used to predict the activity of virtual compounds before they are synthesized, allowing chemists to prioritize the most promising candidates. rsc.org For example, a machine learning model was developed to predict whether a compound would be an active inhibitor of the G9a enzyme based on a dataset of around 350,000 compounds from a quantitative HTS assay. rsc.org This approach achieved a high degree of accuracy and can significantly reduce the number of compounds that need to be synthesized and tested. rsc.org

Key applications of AI and ML in the optimization of 4-Cyclopropoxy-2-sulfamoylbenzoic acid analogs include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models that correlate the chemical structures of analogs with their biological activities.

De Novo Design: Generating novel molecular structures with desired properties.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify potential liabilities early in the discovery process.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) offers an alternative and complementary approach to HTS for lead identification and optimization. FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. These fragment hits can then be grown or linked together to create more potent, lead-like molecules.

A hypothetical FBDD campaign to identify novel inhibitors that could be elaborated into 4-Cyclopropoxy-2-sulfamoylbenzoic acid analogs would involve:

Fragment Library Screening: Screening a library of fragments for binding to the target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

Hit Validation and Structural Characterization: Confirming the binding of the fragment hits and determining their binding mode, typically through X-ray crystallography.

Fragment Elaboration: Using the structural information to guide the growth of the fragment into a more potent inhibitor. This can involve adding functional groups that make additional favorable interactions with the protein.

Fragment Linking: If two or more fragments bind to adjacent sites on the protein, they can be linked together to create a single, high-affinity molecule.

A key advantage of FBDD is that it can efficiently explore chemical space and often produces lead compounds with better ligand efficiency and physicochemical properties. nih.govnih.gov The structural insights gained from FBDD are invaluable for the subsequent rational design and optimization of the lead series.

| Parameter | Typical Fragment Properties | Typical Drug-like Properties |

|---|---|---|

| Molecular Weight | < 300 Da | < 500 Da |

| cLogP | < 3 | < 5 |

| Hydrogen Bond Donors | < 3 | < 5 |

| Hydrogen Bond Acceptors | < 3 | < 10 |

| Binding Affinity | µM - mM | nM - µM |

Strategies for Enhancing Target Selectivity and Specificity

A critical aspect of lead optimization is improving the selectivity of a compound for its intended target over other related proteins. For 4-Cyclopropoxy-2-sulfamoylbenzoic acid analogs, achieving high target selectivity is crucial to minimize off-target effects. Several rational approaches can be employed to enhance selectivity. nih.gov

One strategy is to exploit differences in the amino acid residues of the binding sites between the target and off-target proteins. For example, if the target protein has a specific residue that is not present in related proteins, the lead compound can be modified to form a favorable interaction with that residue. This can involve introducing a group that can form a hydrogen bond, a salt bridge, or a hydrophobic interaction. nih.gov

Another approach is to target less conserved regions of the binding pocket. By designing compounds that interact with these more variable regions, it is possible to achieve greater selectivity. The flexibility of the protein can also be exploited. Some proteins can adopt different conformations, and a compound that binds to a specific conformation that is less accessible to off-target proteins will exhibit greater selectivity. nih.gov

Computational methods can play a significant role in designing for selectivity. By comparing the crystal structures of the target and off-target proteins, it is possible to identify subtle differences that can be exploited. Molecular docking and free energy calculations can be used to predict the binding affinity of virtual compounds to both the target and off-target proteins, allowing for the in silico screening of compounds with improved selectivity profiles.

Conclusion and Future Research Directions

Current State of Knowledge and Unaddressed Research Questions

The current body of scientific literature establishes sulfamoylbenzoic acid derivatives as a versatile scaffold with significant potential across various fields, from medicinal chemistry to materials science. Research has primarily focused on the synthesis and evaluation of numerous analogues, revealing a broad spectrum of biological activities. These include roles as agonists for the lysophosphatidic acid 2 (LPA2) receptor, inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), and inhibitors of carbonic anhydrases. nih.govnih.govunibs.it For instance, certain N-substituted sulfamoylbenzoic acids have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α). researchgate.net

Despite this progress, the specific compound 4-Cyclopropoxy-2-sulfamoylbenzoic acid remains largely uncharacterized in publicly accessible research. While the synthesis of related compounds with N-cyclopropyl substitutions has been described, and their potential as h-NTPDase3 inhibitors noted, a comprehensive investigation into the unique properties conferred by the 4-cyclopropoxy group is lacking. nih.gov The majority of studies utilize sulfamoylbenzoic acids as intermediates for more complex molecules, leaving the intrinsic bioactivity of simpler analogues like 4-Cyclopropoxy-2-sulfamoylbenzoic acid unexplored. nih.govnih.govmdpi.com

This leads to several unaddressed research questions:

What are the specific biological targets of 4-Cyclopropoxy-2-sulfamoylbenzoic acid?

How does the cyclopropoxy moiety at the 4-position influence the compound's pharmacokinetic and pharmacodynamic profiles compared to other alkoxy or alkyl substitutions?

What is the full structure-activity relationship (SAR) for this particular substitution pattern in relation to various biological targets?

Beyond its potential in medicinal chemistry, what are the material science applications of 4-Cyclopropoxy-2-sulfamoylbenzoic acid, for example, in the development of perovskite solar cells, where other sulfamoylbenzoic acid derivatives have shown promise? acs.orgresearchgate.net

A deeper investigation into these areas is crucial for a complete understanding of this compound's potential.

Emerging Methodologies and Technologies for Sulfamoylbenzoic Acid Research

Future research on 4-Cyclopropoxy-2-sulfamoylbenzoic acid and related compounds will benefit significantly from the adoption of emerging methodologies and technologies. These advanced approaches can accelerate the pace of discovery and provide deeper insights into the compound's behavior.

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) can be employed to rapidly screen 4-Cyclopropoxy-2-sulfamoylbenzoic acid and its derivatives against large libraries of biological targets. This could uncover novel therapeutic applications beyond the currently known activities of the broader sulfamoylbenzoic acid class.

Computational Modeling and In Silico Studies are becoming increasingly powerful in predicting the biological activity and physicochemical properties of novel compounds. nih.gov Molecular docking simulations can help to identify potential binding sites on target proteins and guide the rational design of more potent and selective analogues. unibs.itnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between the chemical structure of sulfamoylbenzoic acid derivatives and their biological activity.

Advanced Analytical Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for the unambiguous characterization of synthesized compounds and their metabolites. These techniques will be critical in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of 4-Cyclopropoxy-2-sulfamoylbenzoic acid.

The application of these methodologies is summarized in the table below:

| Methodology | Application in Sulfamoylbenzoic Acid Research |

| High-Throughput Screening (HTS) | Rapidly screen for novel biological activities. |

| Fragment-Based Drug Discovery (FBDD) | Identify key binding fragments for target-based drug design. |

| Computational Modeling | Predict biological targets and optimize lead compounds. |

| QSAR Studies | Elucidate structure-activity relationships. |

| Advanced Analytical Techniques | Characterize novel compounds and their metabolites. |

Interdisciplinary Research Avenues and Collaborative Opportunities

The multifaceted nature of sulfamoylbenzoic acids necessitates an interdisciplinary approach to fully realize their potential. Collaborative efforts between different scientific disciplines will be key to advancing our understanding and application of compounds like 4-Cyclopropoxy-2-sulfamoylbenzoic acid.

Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and pharmacologists is fundamental. Chemists can focus on developing efficient synthetic routes and creating libraries of derivatives, while pharmacologists can perform in vitro and in vivo testing to evaluate their biological activity and mechanisms of action. nih.govmdpi.com

Structural Biology and Computational Chemistry: The integration of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, with computational modeling can provide detailed insights into the molecular interactions between sulfamoylbenzoic acid derivatives and their biological targets. This knowledge is invaluable for structure-based drug design. nih.gov

Materials Science and Engineering: The demonstrated use of sulfamoylbenzoic acid derivatives as molecular additives in perovskite solar cells opens up exciting opportunities for collaboration with materials scientists. acs.orgresearchgate.net Joint research could focus on designing and synthesizing novel derivatives with tailored electronic and physical properties for enhanced device performance and stability.

Biophysics and Chemical Biology: Biophysical techniques can be used to study the binding kinetics and thermodynamics of these compounds with their targets. Chemical biologists can develop probes based on the sulfamoylbenzoic acid scaffold to investigate biological pathways and cellular processes.

These interdisciplinary collaborations will foster innovation and pave the way for novel applications of 4-Cyclopropoxy-2-sulfamoylbenzoic acid in both medicine and technology.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of 4-Cyclopropoxy-2-sulfamoylbenzoic acid?

- Methodological Answer : Synthesis optimization should focus on controlling cyclopropane ring stability and sulfamoyl group reactivity. A stepwise approach is advised:

Cyclopropoxy Introduction : Use Mitsunobu conditions (e.g., DIAD, PPh₃) for coupling cyclopropanol to the benzoic acid core, ensuring anhydrous conditions to prevent ring-opening side reactions .

Sulfamoylation : React the intermediate with sulfamoyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize hydrolysis .

Purification : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound from byproducts like unreacted cyclopropanol or over-sulfonated derivatives .

Q. Which analytical techniques are most effective for characterizing 4-Cyclopropoxy-2-sulfamoylbenzoic acid?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR to confirm cyclopropane proton coupling patterns (J = 4–8 Hz) and sulfamoyl group integration .

- HPLC-MS : Use reverse-phase chromatography (≥98% purity threshold) paired with high-resolution MS to verify molecular ion [M-H]⁻ at m/z 300.05 (calculated) .

- FT-IR : Validate sulfamoyl (-SO₂NH₂) stretches at 1320–1350 cm⁻¹ (asymmetric) and 1140–1160 cm⁻¹ (symmetric) .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing:

pH Stability : Prepare buffers (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC; cyclopropoxy groups are prone to hydrolysis at pH > 8 .

Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C expected for benzoic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to explore the sulfamoyl group's role in biological activity?

- Methodological Answer : Design a derivative library:

Sulfamoyl Modifications : Synthesize analogs with -SO₂NHR (R = methyl, acetyl) or -SO₂F groups.

Assay Selection : Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Compare IC₅₀ values to correlate substituent effects .

Computational Modeling : Perform docking studies (AutoDock Vina) to map hydrogen bonding between sulfamoyl NH and enzyme active sites .

Q. What experimental approaches resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : Address discrepancies through:

Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma. Cyclopropane rings may undergo hepatic CYP450 oxidation, altering bioavailability .

Pharmacokinetic Modeling : Apply compartmental analysis to assess tissue distribution and clearance rates. Adjust dosing regimens to account for first-pass metabolism .

Q. How can researchers mitigate spectral data conflicts (e.g., NMR vs. X-ray crystallography) for structural validation?

- Methodological Answer : Cross-validate using:

X-ray Diffraction : Resolve crystal structure to confirm cyclopropoxy geometry and sulfamoyl planarity.

Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility that might explain discrepancies in solution vs. solid-state structures .

Q. What strategies are recommended for assessing the compound's potential off-target effects in complex biological systems?

- Methodological Answer : Implement multi-omics screening:

Proteomics : Use affinity pull-down assays with biotinylated probes to identify protein interactors.

Transcriptomics : Conduct RNA-seq on treated cell lines to map gene expression changes, focusing on pathways linked to sulfonamide toxicity (e.g., folate metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.